2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves strategic cyclization reactions and the incorporation of various functional groups to achieve the desired molecular framework. For instance, Tomoda et al. (1990) described the synthesis of pyridoimidazoquinoxalines from 2-amino-3-chloroquinoxaline and pyridines, highlighting a pathway that may be relevant to the synthesis of the compound (Tomoda, Saito, & Shiraishi, 1990).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the integration of nitrogen atoms within the heterocyclic framework, which significantly influences their electronic and spatial configuration. Studies like that by Albrecht et al. (2018) offer insights into molecular properties, showcasing the influence of structural modifications on fluorescence and electronic characteristics, which could be extrapolated to understand the structural nuances of our compound of interest (Albrecht et al., 2018).
Chemical Reactions and Properties
Quinoxaline derivatives undergo a variety of chemical reactions, governed by their functional groups and molecular structure. Fan et al. (2015) discussed a copper-catalyzed amination leading to the formation of complex quinoxaline compounds, illustrating the type of reactions that such molecules might partake in (Fan, Zhang, Li, & Zhang, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and fluorescence, of quinoxaline derivatives are crucial for their application in various fields. The synthesis and fluorescence properties of derivatives discussed by Rahimizadeh et al. (2010) provide an example of how structural variations can influence these physical properties, relevant for understanding our specific compound (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).
Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic Aminoimidazoazarenes Synthesis
A study detailed the synthesis mechanisms of mutagenic heterocyclic amines, including amino-imidazoazarenes, through reactions involving aldoses, amino acids, and creatinine. This process underscores the chemical versatility of quinoxaline derivatives (Milić et al., 1993).
Pyridoimidazoquinoxalines with Fluorescence
The synthesis from 2-amino-3-chloroquinoxaline and pyridine resulted in pyridoimidazoquinoxalines, noted for their intense greenish-yellow fluorescence, indicating their potential use in fluorescent markers or probes (Tomoda et al., 1990).
Organic Salt Synthesis
The synthesis and characterization of organic salt involving quinoxaline derivatives, highlighting the compound's structural and electronic properties. This study demonstrates the potential of quinoxaline derivatives in the development of new materials with specific ionic characteristics (Faizi et al., 2018).
Biological and Pharmacological Applications
Antimicrobial Activity
Research on imidazo[1,5-a]quinoxaline derivatives showed antimicrobial properties, with certain derivatives exhibiting significant bacteriostatic and fungistatic activities. This suggests potential applications in developing new antimicrobial agents (Kalinin et al., 2013).
Fluorescent Probes for DNA Detection
A study on benzimidazo[1,2-a]quinolines, related to quinoxaline derivatives, showed that amino-substituted versions could serve as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity. This underscores the utility of quinoxaline derivatives in biochemical sensing and molecular biology research (Perin et al., 2011).
Material Science Applications
- Thin Film and Optical Characterization: Research into 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline demonstrated its potential in light-emitting device components due to favorable ionization energy and quantum yield. Thin film deposition studies further suggest applications in electronic and photonic materials (Albrecht et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-7-20-19(6-1)25-15-21(26-20)27-12-8-17(9-13-27)22-24-11-14-28(22)16-18-5-3-4-10-23-18/h1-7,10-11,14-15,17H,8-9,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBCLRACDNZTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline |
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